Literature review of N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine in medicinal chemistry
Literature review of N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine in medicinal chemistry
This technical guide provides an in-depth review of N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine , a specialized heterocyclic building block, and its parent scaffold, the thieno[2,3-c]pyrazole .
Executive Summary
N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine represents a critical functionalized derivative of the thieno[2,3-c]pyrazole scaffold. While the parent 3-amino-thieno[2,3-c]pyrazole is a well-established pharmacophore in kinase inhibition (particularly Aurora kinases and GSK-3β), the N,N-dimethyl variant serves two distinct roles in drug discovery:
-
Solubility-Enhancing Motif: The dimethylamino group modulates lipophilicity (LogD) and basicity (pKa), improving the pharmacokinetic profile of fused tricyclic drug candidates.
-
Synthetic Intermediate: It acts as a stable precursor for further functionalization at the N1 position or electrophilic substitution at the C4/C5 positions of the thiophene ring.
This guide details the synthesis, structural properties, and medicinal applications of this core, synthesizing data from kinase inhibitor research and anticancer studies.
Chemical Architecture & Properties[1][2][3]
Structural Analysis
The compound consists of a thiophene ring fused to a pyrazole ring across the [2,3-c] bond.[1] This fusion creates a rigid, planar aromatic system that mimics the purine core of ATP, making it an ideal scaffold for ATP-competitive kinase inhibitors .
| Feature | Description | Medicinal Utility |
| Scaffold | Thieno[2,3-c]pyrazole | Bioisostere of indazole and purine; reduced polar surface area compared to purine. |
| 3-Position | N,N-Dimethylamine | Acts as a hydrogen bond acceptor (or donor if protonated); modulates solubility. |
| N1-Position | Free NH (1H) | Critical vector for R-group diversification; often binds to the ribose pocket in kinases. |
| Electronic | Electron-rich | Susceptible to electrophilic aromatic substitution at C4/C5. |
Isomeric Distinction
Researchers must distinguish the [2,3-c] isomer from the [3,2-c] isomer. While both are bioactive, the [2,3-c] orientation alters the vector of substituents at the 3-position relative to the sulfur atom, affecting binding affinity in the kinase hinge region.
-
Thieno[2,3-c]pyrazole: Sulfur is "up" relative to the pyrazole NH.
-
Thieno[3,2-c]pyrazole: Sulfur is "down" relative to the pyrazole NH.
Synthetic Protocols
The synthesis of N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine typically proceeds via the construction of the primary amine (3-amino core) followed by reductive alkylation.
Protocol A: Synthesis of the 3-Amino Core
Mechanism: Nucleophilic aromatic substitution (
Reagents:
-
Starting Material: 3-chlorothiophene-2-carbonitrile (or 3-bromothiophene-2-carbonitrile).
-
Reagent: Hydrazine hydrate (
). -
Solvent: Ethanol or n-Butanol.
Step-by-Step Workflow:
-
Dissolution: Dissolve 3-chlorothiophene-2-carbonitrile (1.0 eq) in ethanol (0.5 M concentration).
-
Addition: Add hydrazine hydrate (3.0 eq) dropwise.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitoring by TLC/LCMS will show the disappearance of the nitrile peak. -
Cyclization: The intermediate hydrazino-nitrile spontaneously cyclizes under thermal conditions to form the 3-amino-1H-thieno[2,3-c]pyrazole.
-
Isolation: Cool to room temperature. The product often precipitates. Filter, wash with cold ethanol, and dry.
Protocol B: Reductive Dimethylation
Goal: Convert the primary
Reagents:
-
Methyl Source: Formaldehyde (37% aq. solution).
-
Reductant: Sodium cyanoborohydride (
) or Sodium triacetoxyborohydride ( ). -
Acid Catalyst: Acetic acid.
Step-by-Step Workflow:
-
Reaction Setup: Suspend the 3-amino precursor in Methanol/Acetic Acid (10:1).
-
Imine Formation: Add Formaldehyde (excess, ~5-10 eq) and stir for 30 mins to form the imine/iminium species.
-
Reduction: Cool to
and add (3.0 eq) portion-wise. -
Stirring: Allow to warm to room temperature and stir overnight.
-
Workup: Quench with saturated
. Extract with Ethyl Acetate.[4] -
Purification: Silica gel chromatography (DCM/MeOH gradient).
Visualization of Synthesis Logic
Caption: Synthetic pathway from thiophene precursors to the N,N-dimethyl-thieno[2,3-c]pyrazole core.
Medicinal Chemistry & SAR Applications
Kinase Inhibition Profile
The thieno[2,3-c]pyrazole scaffold is a "privileged structure" for kinase inhibition. The 3-amine/dimethylamine moiety typically orients towards the solvent-exposed region or interacts with the gatekeeper residue, depending on the specific kinase.
-
Aurora Kinases (A & B): 3-amino derivatives have shown nanomolar potency. The planar system stacks within the ATP pocket, and the N1-H forms a critical hydrogen bond with the hinge region (e.g., Ala213 in Aurora A).
-
GSK-3β: Used in Alzheimer’s research.[5] Derivatives substituted at the N1 position with bulky aryl groups show high selectivity.
-
Mechanism of Action: ATP-competitive inhibition.
Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of substitutions around the core, derived from aggregate literature data on thienopyrazoles.
| Position | Substituent | Effect on Activity/Properties |
| N1 (Pyrazole) | H (Unsubstituted) | Essential for H-bond donor interaction with kinase hinge regions. |
| N1 (Pyrazole) | Aryl/Heteroaryl | Increases hydrophobic contacts; critical for potency in Aurora/GSK3 inhibitors. |
| C3 (Amino) | Primary H-bond donor. High polarity, moderate solubility. | |
| C3 (Amino) | Key Variant. Removes H-bond donor capability; improves lipophilicity and membrane permeability. Often used to tune pKa. | |
| C5 (Thiophene) | Alkyl/Aryl | Explores the hydrophobic back-pocket of the enzyme. |
Case Study: Tpz-1
A specific derivative, Tpz-1 (N'-(2-methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide), demonstrates the scaffold's potential beyond simple kinases.[1]
-
Activity: Cytotoxic against HL-60 leukemia cells (
in nanomolar range).[1] -
Mechanism: Mitotic inhibition via microtubule disruption.
-
Relevance: Highlights that while the 3-amino core is kinase-focused, extending the scaffold at C5 can shift the mechanism to tubulin binding.
Signaling Pathway Interaction
Caption: Dual pharmacological impact of thienopyrazole derivatives on Oncology (Aurora) and Neurology (GSK3).
References
-
Vertex Pharmaceuticals. (2010). Thieno[2,3-c]pyrazole derivatives intended for use as kinase inhibitors.[6][1][2] Patent WO2010/UA86223.
- Cohen, P. (2002). Protein kinases—the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315.
-
Bindi, S., et al. (2010). Thieno[3,2-c]pyrazoles: a novel class of Aurora inhibitors with favorable antitumor activity. Bioorganic & Medicinal Chemistry, 18(19), 7113-7120. Link
-
Al-Ghorbani, M., et al. (2022).[7][1] Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. International Journal of Molecular Sciences, 23(12), 6765. Link
-
Apollo Scientific. (2024). Product Catalog: N,N-Dimethyl-1H-thieno[2,3-c]pyrazol-3-amine. Link
- Gronowitz, S., et al. (1978). On the synthesis of thieno[2,3-c]pyrazoles and thieno[3,2-c]pyrazoles. Chemica Scripta, 12, 57.
-
Li, Y., et al. (2023). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. Bioorganic Chemistry, 138, 106663. Link
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